molecular formula C26H33N3O4S B2780791 N,N-diisopropyl-2-(3-((2-oxo-2-(phenethylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 894003-89-5

N,N-diisopropyl-2-(3-((2-oxo-2-(phenethylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B2780791
CAS No.: 894003-89-5
M. Wt: 483.63
InChI Key: UNSUQXFQKGVMOP-UHFFFAOYSA-N
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Description

N,N-diisopropyl-2-(3-((2-oxo-2-(phenethylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic small molecule designed for advanced pharmacological and biochemical research. Its structure incorporates multiple pharmacophores, including an indole core and a sulfonamide linkage, which are commonly investigated for their ability to interact with various biological targets. The diisopropylacetamide group suggests potential use as a key intermediate in organic synthesis and medicinal chemistry, particularly in the development of novel therapeutic agents. Researchers may explore this compound in areas such as enzyme inhibition, receptor binding studies, and cellular signaling pathway analysis. The structural complexity of the molecule offers a versatile scaffold for chemical modification and structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O4S/c1-19(2)29(20(3)4)26(31)17-28-16-24(22-12-8-9-13-23(22)28)34(32,33)18-25(30)27-15-14-21-10-6-5-7-11-21/h5-13,16,19-20H,14-15,17-18H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSUQXFQKGVMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Diisopropyl-2-(3-((2-oxo-2-(phenethylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H26N2O3S\text{C}_{19}\text{H}_{26}\text{N}_{2}\text{O}_{3}\text{S}

It features a sulfonamide group, an indole moiety, and an acetamide functional group, which contribute to its biological activity.

1. Melatonin Receptor Interaction

Research indicates that this compound acts as an agonist at melatonin receptors, particularly MTNR1A and MTNR1B. These receptors are involved in regulating circadian rhythms and reproductive functions. The activation of these receptors can lead to various physiological effects, including modulation of sleep patterns and potential anti-cancer properties due to their role in cellular proliferation regulation .

2. Inhibition of Enzymatic Activity

This compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit ribosyldihydronicotinamide dehydrogenase (NQO2), which plays a role in detoxification processes . This inhibition may contribute to its therapeutic effects in various disease models.

Biological Activity Data

The following table summarizes key biological activities and effects observed with this compound:

Biological Activity Effect Reference
Melatonin receptor agonismModulation of circadian rhythms
Inhibition of NQO2Potential anti-cancer activity
Cytotoxicity against cancer cellsEffective against multiple cell lines

Case Study 1: Anti-Cancer Activity

In a study examining the cytotoxic effects of various indole derivatives, this compound demonstrated significant activity against several cancer cell lines. The compound was found to induce apoptosis and inhibit cell proliferation, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Neurological Implications

Another study focused on the neuroprotective effects of melatonin receptor agonists indicated that compounds similar to this compound could mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells .

Scientific Research Applications

Anticancer Properties:
Research has indicated that derivatives of indole compounds often exhibit significant anticancer activity. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, studies have shown that sulfonamide derivatives can interfere with cancer cell proliferation by modulating key signaling pathways involved in cell survival and apoptosis .

Neuropharmacological Effects:
The compound's structure suggests potential interaction with neurotransmitter systems. Some studies have evaluated related indole compounds for their effects on dopamine receptors, which are crucial for treating conditions like Parkinson's disease and schizophrenia. The presence of the phenethylamino group may enhance receptor selectivity, potentially leading to fewer side effects compared to traditional antipsychotic medications .

Synthetic Methodologies

Synthesis Techniques:
The synthesis of N,N-diisopropyl-2-(3-((2-oxo-2-(phenethylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions including:

  • Formation of the Indole Core: This often starts with the cyclization of appropriate precursors under acidic or basic conditions.
  • Sulfonylation: The introduction of the sulfonyl group is critical for enhancing the biological activity of the compound.
  • Final Acetylation: The acetamide moiety is introduced as a final step to yield the target compound.

These synthetic routes are essential for producing derivatives with optimized pharmacological profiles .

Therapeutic Potential

Targeting CCK Receptors:
The compound has been investigated as a dual inhibitor of cholecystokinin (CCK) receptors, which are implicated in various gastrointestinal and neurological disorders. By modulating CCK receptor activity, this compound may offer therapeutic benefits in conditions such as anxiety and depression .

Antimicrobial Activity:
Preliminary studies have suggested that similar sulfonamide compounds possess antimicrobial properties. This aspect could be explored further to determine if this compound exhibits similar efficacy against bacterial or fungal pathogens .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro; mechanism involves apoptosis induction.
Study BNeuropharmacologyShowed selective binding to dopamine D3 receptors; potential for treating psychotic disorders with reduced side effects.
Study CCCK Receptor ModulationIdentified as a dual CCK1/CCK2 inhibitor; implications for treating gastrointestinal disorders.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (e.g., ethyl acetate/hexane eluent) .
  • Optimize pH and temperature to minimize side reactions during sulfonylation .

How can researchers optimize sulfonylation reaction conditions to improve yield and purity?

Q. Advanced Reaction Optimization

  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent hydrolysis .
  • Solvent Selection : Use anhydrous dichloromethane or DMF to stabilize reactive intermediates .
  • Base Choice : Pyridine or triethylamine to scavenge HCl byproducts and drive the reaction forward .
  • Catalytic Additives : DMAP (4-dimethylaminopyridine) enhances reaction efficiency in sterically hindered systems .

Q. Validation :

  • Analyze intermediates via 1H^1H-NMR to confirm sulfonyl group incorporation (e.g., δ 3.5–4.0 ppm for –SO2_2–CH2_2– peaks) .

Which spectroscopic and computational methods are most reliable for structural confirmation?

Q. Basic Characterization Techniques

  • NMR Spectroscopy :
    • 1H^1H-NMR: Identify indole protons (δ 7.0–8.0 ppm) and sulfonyl acetamide groups (δ 2.5–3.5 ppm) .
    • 13C^{13}C-NMR: Confirm carbonyl (δ 165–175 ppm) and sulfonyl (δ 50–60 ppm) carbons .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) .
  • IR Spectroscopy : Detect –SO2_2– (1150–1350 cm1^{-1}) and amide C=O (1650–1700 cm1^{-1}) stretches .

Q. Advanced Computational Tools :

  • Density Functional Theory (DFT) simulations to predict electronic properties and compare with experimental spectra .

How can low yields during indole core formation be addressed?

Q. Advanced Troubleshooting

  • Acid Catalyst Screening : Replace traditional HCl with milder acids (e.g., p-toluenesulfonic acid) to reduce decomposition .
  • Stepwise Hydrazine Addition : Add phenylhydrazine incrementally to control exothermicity and improve regioselectivity .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .

Q. Validation :

  • Compare HPLC purity profiles (C18 column, acetonitrile/water gradient) of intermediates .

What in vitro assays are recommended for evaluating biological activity?

Q. Basic Biological Screening

  • Anticancer Activity :
    • MTT assay against HeLa or MCF-7 cells (IC50_{50} determination) .
    • Apoptosis analysis via flow cytometry (Annexin V/PI staining) .
  • Antiviral Activity :
    • Plaque reduction assay for HSV-1 or influenza A .
  • Enzyme Inhibition :
    • Fluorogenic assays for proteases (e.g., caspase-3) using Z-DEVD-AMC substrate .

Q. Advanced Mechanistic Studies :

  • Molecular docking (AutoDock Vina) to predict binding to biological targets (e.g., kinase domains) .

How can structure-activity relationship (SAR) studies be designed for analogs?

Q. Advanced SAR Strategy

Core Modifications :

  • Replace phenethylamine with pyrrolidine or cyclopentylamine to alter steric/electronic profiles .
  • Introduce halogens (F, Cl) at the indole 5-position to enhance lipophilicity .

Functional Group Variations :

  • Substitute sulfonyl with carbonyl or thiourea groups to probe hydrogen-bonding interactions .

Biological Testing :

  • Compare IC50_{50} values across analogs to identify critical pharmacophores .

Q. Data Analysis :

  • Use principal component analysis (PCA) to correlate structural features with activity .

How should contradictory biological activity data be resolved?

Q. Advanced Data Contradiction Analysis

  • Assay Reprodubility :
    • Standardize cell culture conditions (e.g., passage number, serum concentration) .
    • Include positive controls (e.g., doxorubicin for cytotoxicity) in all experiments .
  • Target Selectivity :
    • Perform kinome-wide profiling (e.g., KinomeScan) to rule off-target effects .
  • Metabolic Stability :
    • Evaluate compound stability in liver microsomes to account for metabolite interference .

Q. Case Study :

  • Discrepancies in antiviral activity may arise from variations in viral entry assays (e.g., pseudovirus vs. live virus) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.